molecular formula C25H24D8O6 B1165173 2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde

2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde

Cat. No.: B1165173
M. Wt: 436.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde is a complex organic compound with a unique structure. It features multiple chiral centers and deuterium atoms, making it an interesting subject for research in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the introduction of deuterium atoms and the formation of the pentacyclic structure. The key steps typically include:

    Deuteration: Introduction of deuterium atoms using deuterated reagents.

    Cyclization: Formation of the pentacyclic structure through cyclization reactions.

    Functional Group Manipulation: Introduction of hydroxy, oxo, and other functional groups.

Industrial Production Methods

Industrial production of this compound would require advanced techniques such as:

    Continuous Flow Synthesis: To ensure precise control over reaction conditions.

    Catalysis: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Advanced purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to oxo groups.

    Reduction: Reduction of oxo groups to hydroxy groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield ketones or aldehydes.

    Reduction: May yield alcohols.

    Substitution: May yield halogenated or other substituted derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Binding to active sites and influencing enzyme activity.

    Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Pathways: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    2-oxoacetaldehyde derivatives: Compounds with similar functional groups but different structures.

    Pentacyclic compounds: Other compounds with similar ring structures.

Uniqueness

This compound is unique due to its specific combination of deuterium atoms, chiral centers, and functional groups

Properties

Molecular Formula

C25H24D8O6

Molecular Weight

436.57

Purity

>95%

Synonyms

(11β,16α)-16,17-[(Butylidene-d8)bis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al

Origin of Product

United States

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